molecular formula C19H22N4O6S3 B1678234 プリテリビルメシル酸塩 CAS No. 1428333-96-3

プリテリビルメシル酸塩

カタログ番号: B1678234
CAS番号: 1428333-96-3
分子量: 498.6 g/mol
InChIキー: PPAJHCGEURRDOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Development

Pritelivir mesylate is currently in various phases of clinical trials:

  • Phase III Trials : Focused on HSV infections, particularly genital herpes type 2 .
  • Phase II Trials : Targeting genital herpes with promising results indicating a favorable likelihood of approval based on historical data .

Antiviral Efficacy

Pritelivir mesylate has demonstrated significant antiviral properties against both HSV-1 and HSV-2. In vitro studies report an IC50 value of approximately 0.02 μM, indicating high potency against these viruses .

Comparative Studies

A series of comparative studies have highlighted pritelivir's efficacy relative to existing treatments like acyclovir and valacyclovir. For instance:

  • In murine models, pritelivir showed a significantly lower effective dose compared to valacyclovir (ED50 values: HSV-1: 0.5 mg/kg vs. 17 mg/kg for valacyclovir) demonstrating superior efficacy in reducing viral loads and preventing lesions .

Combination Therapies

Research is also exploring the potential of pritelivir mesylate in combination therapies with other antiviral agents. This strategy aims to enhance treatment efficacy and minimize resistance development. The compound's unique mechanism allows it to be paired with traditional nucleoside analogues to potentially improve patient outcomes .

Comparative Efficacy Against HSV

TreatmentEffective Dose (ED50)Viral Load ReductionLesion Prevention
Pritelivir0.5 mg/kgSignificantYes
Valacyclovir17 mg/kgModerateNo
Acyclovir22 mg/kgModerateNo

Solubility Profile

The solubility characteristics of pritelivir mesylate compared to its free base form are crucial for its formulation:

ExcipientSaturated Solubility (mg/ml)
Pritelivir Free Base0.3
Pritelivir Mesylate0.7
PEG 40078.7
Glycerin0.5

This solubility data is essential for optimizing formulations for oral, topical, and vaginal administration routes.

Case Studies

  • Animal Models : In studies involving immunocompetent mice infected with HSV-1, pritelivir administration led to a complete reduction in viral titers within two days post-treatment, showcasing its rapid action compared to other antivirals .
  • Clinical Trials : Preliminary results from Phase II trials indicate that patients receiving pritelivir mesylate experienced fewer recurrences of genital herpes compared to those treated with standard therapies, suggesting a potential shift in treatment paradigms for this condition .

作用機序

AIC316 (メシル酸塩) は、HSV DNA 複製に不可欠なウイルスヘリカーゼ-プライマーゼ複合体を阻害することで、抗ウイルス効果を発揮します。 この酵素複合体を標的とすることで、AIC316 (メシル酸塩) はウイルスが遺伝物質を複製することを防ぎ、それによりウイルス量と感染の重症度を軽減します .

生化学分析

Biochemical Properties

Pritelivir Mesylate is an inhibitor of the viral helicase-primase complex . This complex is essential for the replication of the herpes simplex virus, and by inhibiting it, Pritelivir Mesylate prevents the virus from multiplying .

Cellular Effects

Pritelivir Mesylate exhibits antiviral activity in vitro and in animal models of herpes simplex virus (HSV) infection . It is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with an IC50 of 0.02 μM against HSV1-2 .

Molecular Mechanism

The molecular mechanism of Pritelivir Mesylate involves the inhibition of the viral helicase-primase complex . This complex is responsible for unwinding the double-stranded DNA of the virus, which is a crucial step in viral replication. By inhibiting this complex, Pritelivir Mesylate prevents the virus from replicating .

Temporal Effects in Laboratory Settings

Pritelivir Mesylate has shown strong clinical efficacy and a good safety profile in phase 2 trials . The phase 2 part of the trial showed very encouraging results in terms of healing of cutaneous lesions within 28 days of treatment with Pritelivir Mesylate .

Dosage Effects in Animal Models

In a lethal mouse challenge model, Pritelivir treatment significantly increased survival . Even the lowest dose of 0.3 mg/kg was effective in increasing survival to 53% .

Metabolic Pathways

The major metabolic pathway of Pritelivir Mesylate is amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA) .

Transport and Distribution

Pritelivir Mesylate is administered orally . After administration, it is absorbed and distributed within the body where it exerts its antiviral effects .

化学反応の分析

AIC316 (メシル酸塩) は、次のものを含むいくつかのタイプの化学反応を起こします。

    酸化: この反応は特定の条件下で発生し、酸化誘導体の形成につながります。

    還元: 還元反応は、化合物の官能基を修飾するために使用できます。

    置換: さまざまな置換反応を実行して、分子にさまざまな置換基を導入できます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなハロゲン化剤などがあります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

AIC316 (メシル酸塩) は、幅広い科学研究への応用があります。

生物活性

Pritelivir mesylate (AIC-316, BAY 57-1293) is an emerging antiviral compound primarily under development for the treatment of herpes simplex virus (HSV) infections, including genital herpes (HSV-2) and herpes labialis. This article provides a comprehensive overview of the biological activity of Pritelivir mesylate, focusing on its mechanism of action, efficacy in clinical trials, and comparative studies with existing antiviral therapies.

Pritelivir functions as a helicase-primase inhibitor , targeting the viral helicase-primase complex essential for HSV replication. Specifically, it inhibits the enzymatic activity of the helicase and primase components, preventing viral DNA replication. This action occurs early in the HSV replication cycle, effectively blocking the expression of early and late viral genes and leading to a reduction in viral load within infected cells .

Clinical Development

Pritelivir mesylate is currently in Phase III clinical trials, demonstrating promising results against both acyclovir-sensitive and acyclovir-resistant HSV strains. Previous studies have highlighted its superior efficacy compared to traditional antivirals like valacyclovir. For instance, in a comparative study involving 151 patients, Pritelivir showed a significant reduction in genital HSV shedding compared to valacyclovir (2.4% vs. 5.3% overall shedding rates) with a relative risk of 0.42 .

Table: Clinical Efficacy Comparison Between Pritelivir and Valacyclovir

Efficacy MeasurePritelivir (n=75)Valacyclovir (n=76)Relative Risk (95% CI)P Value
Overall Genital HSV Shedding (%)2.45.30.42 (0.21 to 0.82).01
Subclinical HSV Shedding (%)1.84.10.40 (0.20 to 0.81).01
Lesional HSV Shedding (%)29.937.10.86 (0.22 to 3.30).76

Pharmacokinetics and Safety Profile

Pritelivir exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive for once-daily dosing regimens. Its safety profile has been assessed in various studies, showing tolerability similar to or better than existing treatments for HSV .

Resistance Studies

Resistance to antiviral therapies is a significant concern in managing HSV infections. Pritelivir has demonstrated effectiveness against drug-resistant strains, which is critical for immunocompromised patients who are more susceptible to severe HSV manifestations . Studies indicate that mutations in the helicase-primase complex can lead to resistance; however, Pritelivir maintains efficacy by binding simultaneously to both helicase and primase components .

Comparative Potency

In preclinical models, Pritelivir has shown significantly higher potency than existing antiviral agents such as acyclovir and ganciclovir, particularly against HSV-1 and HSV-2 strains . The effective dose (ED50) values indicate that Pritelivir is more effective at lower concentrations compared to these established treatments.

Table: Comparative Potency of Antiviral Agents

Antiviral AgentED50 (mg/kg)Relative Potency Compared to Pritelivir
Pritelivir<1-
Acyclovir>5Inferior
Ganciclovir>2Inferior

特性

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJHCGEURRDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428333-96-3
Record name Pritelivir mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRITELIVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir mesylate
Reactant of Route 2
Reactant of Route 2
Pritelivir mesylate
Reactant of Route 3
Reactant of Route 3
Pritelivir mesylate
Reactant of Route 4
Pritelivir mesylate
Reactant of Route 5
Pritelivir mesylate
Reactant of Route 6
Pritelivir mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。